5,7-diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one
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Description
5,7-diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one is a useful research compound. Its molecular formula is C15H9I2NO4 and its molecular weight is 521.049. The purity is usually 95%.
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Biological Activity
5,7-Diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2(3H)-one is a synthetic compound belonging to the benzoxazole family, characterized by its unique structure that includes two iodine atoms and a methoxybenzoyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
- Molecular Formula : C15H9I2NO4
- Molecular Weight : 521.05 g/mol
- CAS Number : 861212-99-9
This compound's structural features enhance its reactivity and potential applications in medicinal chemistry, particularly as an anticancer agent and antimicrobial compound.
Anticancer Activity
Research indicates that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study focusing on 2(3H)-benzoxazolone derivatives demonstrated their ability to induce apoptosis in metastatic MDA-MB-231 breast cancer cells. The cytotoxicity was assessed using the MTT assay, which revealed a notable decrease in cell viability at concentrations around 50 µM after 72 hours of treatment .
Table 1: Cytotoxic Effects of Benzoxazolone Derivatives on MDA-MB-231 Cells
Compound | Concentration (µM) | Cell Viability (%) | Apoptotic Effect |
---|---|---|---|
Compound 1 | 50 | 71.63 ± 10.98 | Yes |
Compound 2 | 50 | 83 ± 6 | Yes |
Control | - | 34.84 ± 4.02 | No |
The TUNEL assay confirmed DNA fragmentation in treated cells, indicating the induction of apoptosis .
The mechanism by which benzoxazole derivatives exert their biological effects is believed to involve several pathways:
- Apoptosis Induction : Through activation of caspases and subsequent DNA fragmentation.
- Antibacterial Action : Potential disruption of bacterial cell walls or interference with metabolic pathways.
Case Studies
A comprehensive evaluation of various benzoxazole derivatives has been conducted, highlighting their pharmacological profiles:
- Cytotoxicity Testing : Multiple studies have demonstrated that modifications in the benzoxazole structure can significantly influence anticancer activity.
- In Silico Studies : Molecular docking studies suggest that specific substituents can enhance binding affinity to cancer-related targets.
Properties
IUPAC Name |
5,7-diiodo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9I2NO4/c1-21-10-4-2-8(3-5-10)14(19)18-12-7-9(16)6-11(17)13(12)22-15(18)20/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSXXKHTGDZBAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C3=C(C(=CC(=C3)I)I)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9I2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.